Cas no 490039-72-0 (3-Cyano-4-iodopyridine)

3-Cyano-4-iodopyridine is a versatile heterocyclic compound featuring both cyano and iodo functional groups on a pyridine scaffold. Its molecular structure makes it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings, where the iodine substituent serves as a reactive site. The electron-withdrawing cyano group enhances the reactivity of the pyridine ring, facilitating further functionalization. This compound is commonly employed in pharmaceutical and agrochemical research for constructing complex molecules. Its high purity and stability under standard conditions ensure reliable performance in synthetic applications. Proper handling under inert atmospheres is recommended due to its sensitivity to moisture and light.
3-Cyano-4-iodopyridine structure
3-Cyano-4-iodopyridine structure
Product name:3-Cyano-4-iodopyridine
CAS No:490039-72-0
MF:C6H3IN2
MW:230.00589299202
MDL:MFCD09037453
CID:92892
PubChem ID:11138941

3-Cyano-4-iodopyridine Chemical and Physical Properties

Names and Identifiers

    • 4-Iodopyridine-3-carbonitrile
    • 3-Cyano-4-iodopyridine
    • 3-Pyridinecarbonitrile,4-iodo
    • FT-0646259
    • BS-2075
    • CJKHIIQONPNAIP-UHFFFAOYSA-N
    • DTXSID30456657
    • CS-0313513
    • 4-iodo-nicotinonitrile
    • AKOS015891666
    • 3-Pyridinecarbonitrile,4-iodo-
    • A827641
    • SCHEMBL166277
    • 490039-72-0
    • MFCD09037453
    • 4-iodonicotinonitrile
    • MDL: MFCD09037453
    • Inchi: InChI=1S/C6H3IN2/c7-6-1-2-9-4-5(6)3-8/h1-2,4H
    • InChI Key: CJKHIIQONPNAIP-UHFFFAOYSA-N
    • SMILES: C1=C(C(=CN=C1)C#N)I

Computed Properties

  • Exact Mass: 229.93400
  • Monoisotopic Mass: 229.93410g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: nothing
  • Surface Charge: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 36.7Ų

Experimental Properties

  • Color/Form: With white powder
  • Density: 2.043
  • Melting Point: ca 124℃
  • Boiling Point: 309.485°C at 760 mmHg
  • Flash Point: 140.972°C
  • Refractive Index: 1.67
  • PSA: 36.68000
  • LogP: 1.55788
  • Sensitiveness: Light Sensitive
  • Solubility: Not determined

3-Cyano-4-iodopyridine Security Information

  • Packing Group:III
  • PackingGroup:III
  • HazardClass:6.1
  • Packing Group:III

3-Cyano-4-iodopyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM129300-1g
4-iodonicotinonitrile
490039-72-0 95%
1g
$320 2024-07-16
Apollo Scientific
OR310240-500mg
3-Cyano-4-iodopyridine
490039-72-0
500mg
£420.00 2023-09-01
Matrix Scientific
076900-500mg
3-Cyano-4-iodopyridine
490039-72-0
500mg
$908.00 2023-09-08
Matrix Scientific
076900-1g
3-Cyano-4-iodopyridine
490039-72-0
1g
$1133.00 2023-09-08
1PlusChem
1P006WEY-250mg
4-Iodonicotinonitrile
490039-72-0 96%
250mg
$233.00 2024-05-01
1PlusChem
1P006WEY-5g
4-Iodonicotinonitrile
490039-72-0 96%
5g
$1527.00 2024-05-01
A2B Chem LLC
AD21146-5g
3-Cyano-4-iodopyridine
490039-72-0 96%
5g
$1231.00 2024-04-19
1PlusChem
1P006WEY-1g
4-Iodonicotinonitrile
490039-72-0 96%
1g
$497.00 2024-05-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1384183-250mg
4-Iodonicotinonitrile
490039-72-0 96%
250mg
¥3768.00 2024-05-11
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H27603-250mg
3-Cyano-4-iodopyridine, 95%
490039-72-0 95%
250mg
¥3464.00 2023-03-01

Additional information on 3-Cyano-4-iodopyridine

Introduction to 3-Cyano-4-iodopyridine (CAS No: 490039-72-0)

3-Cyano-4-iodopyridine, with the chemical formula C₅H₃IN₂, is a significant intermediate in modern pharmaceutical and agrochemical research. This compound, identified by its unique CAS number 490039-72-0, has garnered attention due to its versatile structural framework, which makes it a valuable building block for synthesizing various bioactive molecules. The presence of both a cyano group and an iodine substituent on the pyridine ring enhances its reactivity, facilitating diverse chemical transformations essential for drug discovery and material science applications.

The compound's significance in medicinal chemistry stems from its ability to serve as a precursor for multiple pharmacophores. Pyridine derivatives are widely recognized for their role in developing central nervous system (CNS) drugs, antiviral agents, and anticancer therapeutics. Specifically, the cyano group can be further functionalized into amides, carboxylic acids, or other heterocycles, while the iodopyridine moiety is particularly useful in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These reactions are pivotal in constructing complex molecular architectures, enabling the design of novel compounds with tailored biological activities.

Recent advancements in synthetic methodologies have highlighted the utility of 3-Cyano-4-iodopyridine in generating structurally diverse libraries for high-throughput screening. For instance, researchers have leveraged this scaffold to develop inhibitors targeting enzyme families involved in metabolic disorders. A notable study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent activity against Janus kinases (JAKs), which are implicated in inflammatory diseases like rheumatoid arthritis. The study emphasized the importance of optimizing the electronic properties of the pyridine ring by substituting halogens or nitrogen-rich groups to modulate binding affinity.

In agrochemical research, 3-Cyano-4-iodopyridine has been explored as a key intermediate in synthesizing herbicides and fungicides. The iodine atom provides a handle for further derivatization via metal-catalyzed reactions, allowing chemists to introduce pharmacophores that interact selectively with biological targets in plants. For example, modifications at the cyano position can yield compounds with enhanced herbicidal activity by disrupting essential plant metabolic pathways. Such developments underscore the compound's role in sustainable agriculture by contributing to the creation of environmentally friendly crop protection agents.

The synthesis of 3-Cyano-4-iodopyridine itself has been refined through multiple routes, each offering distinct advantages depending on scalability and purity requirements. One common approach involves the halogenation of 3-cyanopyridine using iodinating agents under controlled conditions. Alternatively, palladium-catalyzed coupling reactions can be employed to introduce iodine at the 4-position after functionalizing other sites on the pyridine ring. These synthetic strategies align with green chemistry principles by minimizing waste and maximizing atom economy, ensuring that industrial applications remain efficient and eco-conscious.

The compound's reactivity also makes it a valuable tool in materials science, particularly in designing organic semiconductors and luminescent materials. Pyridine-based heterocycles are known for their electron-deficient nature, which can be exploited to tune charge transport properties in electronic devices. Researchers have incorporated derivatives of 3-Cyano-4-iodopyridine into π-conjugated systems to enhance light-emitting diodes (LEDs) and organic photovoltaics (OPVs). The ability to modify both the cyano and iodine positions allows for fine-tuning of electronic characteristics, making this scaffold a promising candidate for next-generation optoelectronic applications.

Future directions in the study of 3-Cyano-4-iodopyridine may focus on expanding its utility in medicinal chemistry through computational modeling and artificial intelligence-driven drug discovery. Machine learning algorithms can predict novel derivatives with optimized pharmacokinetic profiles by analyzing vast datasets of known bioactive compounds. This approach could accelerate the development of next-generation therapeutics by identifying promising candidates before experimental validation becomes necessary. Such interdisciplinary collaborations between chemists and computational scientists hold great promise for advancing personalized medicine.

In conclusion, 3-Cyano-4-iodopyridine (CAS No: 490039-72-0) represents a cornerstone in synthetic chemistry due to its multifaceted applications across pharmaceuticals, agrochemicals, and materials science. Its unique structural features—combining a cyano group with an iodine substituent—endow it with exceptional reactivity for constructing complex molecules. As research continues to uncover new synthetic pathways and biological functions, this compound will undoubtedly remain at the forefront of innovation in chemical biology and industrial applications.

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Amadis Chemical Company Limited
(CAS:490039-72-0)3-Cyano-4-iodopyridine
A827641
Purity:99%
Quantity:1g
Price ($):734.0